molecular formula C20H38CuO4 B12896235 Cupric isodecanoate CAS No. 84082-88-2

Cupric isodecanoate

Cat. No.: B12896235
CAS No.: 84082-88-2
M. Wt: 406.1 g/mol
InChI Key: QNZDQFWXGOXXTP-UHFFFAOYSA-L
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Description

Cupric isodecanoate, also known as copper(II) isodecanoate, is an organometallic compound with the molecular formula C20H38CuO4. It is a coordination complex where copper is in the +2 oxidation state, coordinated with isodecanoate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cupric isodecanoate can be synthesized through the reaction of cupric oxide with isodecanoic acid. The reaction typically involves dissolving cupric oxide in an organic solvent, such as toluene, followed by the addition of isodecanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the this compound complex. The reaction can be represented as follows:

CuO+2C10H19COOHCu(C10H19COO)2+H2O\text{CuO} + 2 \text{C}_{10}\text{H}_{19}\text{COOH} \rightarrow \text{Cu(C}_{10}\text{H}_{19}\text{COO})_2 + \text{H}_2\text{O} CuO+2C10​H19​COOH→Cu(C10​H19​COO)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can optimize the synthesis process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Cupric isodecanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cupric oxide and other copper-containing compounds.

    Reduction: It can be reduced to cuprous isodecanoate or elemental copper under specific conditions.

    Substitution: The isodecanoate ligands can be substituted with other ligands, such as acetate or chloride, through ligand exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Ligand exchange reactions often involve the use of acids or bases to facilitate the substitution process.

Major Products Formed

Scientific Research Applications

Cupric isodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cupric isodecanoate involves its ability to interact with biological molecules and catalyze various chemical reactions. The copper ions in the compound can participate in redox reactions, facilitating electron transfer processes. This makes this compound effective in catalysis and antimicrobial activity. The molecular targets include enzymes and cellular components that are susceptible to oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Its hydrophobic nature makes it suitable for applications in non-aqueous systems and organic solvents, setting it apart from other copper compounds .

Properties

CAS No.

84082-88-2

Molecular Formula

C20H38CuO4

Molecular Weight

406.1 g/mol

IUPAC Name

copper;8-methylnonanoate

InChI

InChI=1S/2C10H20O2.Cu/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

QNZDQFWXGOXXTP-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cu+2]

Origin of Product

United States

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